molecular formula C15H27NO3 B8054272 Tert-butyl ((5-(hydroxymethyl)bicyclo[3.2.1]octan-1-yl)methyl)carbamate

Tert-butyl ((5-(hydroxymethyl)bicyclo[3.2.1]octan-1-yl)methyl)carbamate

Cat. No.: B8054272
M. Wt: 269.38 g/mol
InChI Key: NJJLUHQPPRHARU-UHFFFAOYSA-N
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Description

Tert-butyl ((5-(hydroxymethyl)bicyclo[321]octan-1-yl)methyl)carbamate is a complex organic compound characterized by its bicyclic structure and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ((5-(hydroxymethyl)bicyclo[321]octan-1-yl)methyl)carbamate typically involves multiple steps, starting with the formation of the bicyclic core

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its bicyclic structure makes it a valuable intermediate in organic synthesis.

Biology: The compound may have potential biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its effects on cellular processes.

Medicine: Research into the medicinal properties of tert-butyl ((5-(hydroxymethyl)bicyclo[3.2.1]octan-1-yl)methyl)carbamate may reveal its potential as a therapeutic agent. Its ability to modulate biological pathways could be harnessed for treating various diseases.

Industry: In the industrial sector, this compound could be used in the production of specialty chemicals, pharmaceuticals, and advanced materials. Its unique properties may offer advantages in various manufacturing processes.

Mechanism of Action

The mechanism by which tert-butyl ((5-(hydroxymethyl)bicyclo[3.2.1]octan-1-yl)methyl)carbamate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes in biological systems. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Bicyclo[3.2.1]octane derivatives: These compounds share the bicyclic core structure but may have different functional groups.

  • Carbamate derivatives: Other carbamate compounds with varying substituents and structures.

Uniqueness: Tert-butyl ((5-(hydroxymethyl)bicyclo[3.2.1]octan-1-yl)methyl)carbamate stands out due to its specific combination of the bicyclic core, hydroxymethyl group, and tert-butyl carbamate moiety. This unique structure imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

tert-butyl N-[[5-(hydroxymethyl)-1-bicyclo[3.2.1]octanyl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO3/c1-13(2,3)19-12(18)16-10-14-5-4-6-15(9-14,11-17)8-7-14/h17H,4-11H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJLUHQPPRHARU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC12CCCC(C1)(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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